3-[(2-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole
Overview
Description
3-[(2-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole is a heterocyclic compound that contains both bromine and chlorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole typically involves the reaction of 2-bromobenzyl chloride with a suitable oxadiazole precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo redox reactions under specific conditions.
Coupling reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-[(2-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Chlorophenyl)methyl]-5-(bromomethyl)-1,2,4-oxadiazole
- 3-[(2-Fluorophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole
- 3-[(2-Iodophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole
Uniqueness
3-[(2-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and properties. This dual halogenation can enhance its potential for various chemical transformations and applications compared to similar compounds with only one halogen substituent.
Properties
IUPAC Name |
3-[(2-bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2O/c11-8-4-2-1-3-7(8)5-9-13-10(6-12)15-14-9/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECBGDSRRBIMFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NOC(=N2)CCl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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